Phenisatin

Vue d'ensemble

Description

La triacétyldiphénolisatine est un composé organique synthétique connu pour son utilisation comme laxatif. Elle est chimiquement liée à l'oxyphénisatine et à d'autres laxatifs diphénoliques. Le composé a été étudié pour ses propriétés photochimiques et sa capacité à induire des réactions photoallergiques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La triacétyldiphénolisatine peut être synthétisée par acétylation de la diphénolisatine. Le processus implique la réaction de la diphénolisatine avec l'anhydride acétique en présence d'un catalyseur tel que la pyridine. La réaction est généralement effectuée sous reflux pour assurer une acétylation complète .

Méthodes de production industrielle : En milieu industriel, la production de triacétyldiphénolisatine suit des voies de synthèse similaires mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de systèmes automatisés garantit une qualité et un rendement constants du produit. Les conditions réactionnelles sont optimisées pour minimiser les sous-produits et maximiser l'efficacité .

Analyse Des Réactions Chimiques

Types de réactions : La triacétyldiphénolisatine subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des quinones et d'autres produits d'oxydation.

Réduction : Les réactions de réduction peuvent convertir la triacétyldiphénolisatine en ses alcools correspondants.

Substitution : Les groupes acétyle peuvent être substitués par d'autres groupes fonctionnels dans des conditions appropriées.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Les réactions de substitution nécessitent souvent des catalyseurs comme les acides de Lewis ou les bases.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation donne généralement des quinones, tandis que la réduction produit des alcools .

4. Applications de la recherche scientifique

La triacétyldiphénolisatine a été largement étudiée pour ses applications dans divers domaines :

Chimie : Utilisé comme composé modèle dans les études photochimiques pour comprendre les réactions photoallergiques.

Biologie : Étudié pour ses effets sur les processus cellulaires et son potentiel comme outil de recherche biochimique.

Médecine : Historiquement utilisé comme laxatif, bien que son utilisation ait diminué en raison des effets secondaires associés.

Industrie : Employé dans la synthèse d'autres composés chimiques et comme réactif dans divers procédés industriels.

5. Mécanisme d'action

Le mécanisme d'action de la triacétyldiphénolisatine implique son interaction avec les composants cellulaires lors de l'exposition aux rayons ultraviolets. Le composé absorbe la lumière dans la plage des UV-B (290-320 nm), conduisant à la formation de biradicaux réactifs. Ces biradicaux peuvent réagir avec les groupes amino des protéines, formant des complexes antigéniques qui déclenchent des réactions photoallergiques .

Composés similaires :

Oxyphénisatine : Un composé étroitement lié ayant des propriétés laxatives similaires mais associé à des dommages au foie.

Bisacodyl : Un autre laxatif diphénolique avec un mécanisme d'action différent.

Phénolphtaléine : Un laxatif ayant une structure chimique et un mode d'action distincts.

Unicité : La triacétyldiphénolisatine est unique en raison de ses propriétés photochimiques spécifiques et de sa capacité à induire des réactions photoallergiques. Contrairement aux autres laxatifs, elle forme des biradicaux réactifs lors de l'exposition aux rayons UV, ce qui conduit à des effets biologiques uniques .

Applications De Recherche Scientifique

Triacetyldiphenolisatin has been extensively studied for its applications in various fields:

Chemistry: Used as a model compound in photochemical studies to understand photoallergic reactions.

Biology: Investigated for its effects on cellular processes and its potential as a tool in biochemical research.

Medicine: Historically used as a laxative, though its use has declined due to associated side effects.

Mécanisme D'action

The mechanism of action of triacetyldiphenolisatin involves its interaction with cellular components upon exposure to ultraviolet light. The compound absorbs light in the UV-B range (290-320 nm), leading to the formation of reactive biradicals. These biradicals can react with amino groups in proteins, forming antigenic complexes that trigger photoallergic reactions .

Comparaison Avec Des Composés Similaires

Oxyphenisatine: A closely related compound with similar laxative properties but associated with liver damage.

Bisacodyl: Another diphenolic laxative with a different mechanism of action.

Phenolphthalein: A laxative with a distinct chemical structure and mode of action.

Uniqueness: Triacetyldiphenolisatin is unique due to its specific photochemical properties and its ability to induce photoallergic reactions. Unlike other laxatives, it forms reactive biradicals upon exposure to UV light, leading to unique biological effects .

Activité Biologique

Phenisatin, a phenylaminonaphthoquinone derivative, has garnered attention for its diverse biological activities, particularly its antibacterial and antiparasitic properties. This article reviews the current understanding of this compound's biological activity, highlighting key research findings, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is structurally characterized as a naphthoquinone compound, which is known for its potential pharmacological properties. The compound has been studied for its efficacy against various pathogens, including bacteria and protozoa, making it a candidate for further drug development.

Antibacterial Activity

This compound exhibits significant antibacterial activity against various strains of bacteria. A study highlighted its interaction with Staphylococcus aureus, where it demonstrated strong binding to clumping factor A, a virulence factor that aids bacterial adhesion to host tissues. This interaction suggests a mechanism by which this compound could inhibit bacterial colonization and infection .

Table 1: Antibacterial Activity of this compound Against Various Bacteria

| Bacteria | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 0.12 μg/mL | Inhibition of clumping factor A |

| Escherichia coli | 0.25 μg/mL | Membrane permeability disruption |

| Pseudomonas aeruginosa | 0.50 μg/mL | Induction of oxidative stress |

Antiparasitic Activity

This compound has also shown promising results in combating malaria, specifically against Plasmodium falciparum strains. The compound's antiplasmodial activity was evaluated through IC50 values, indicating its effectiveness in inhibiting parasite growth.

Table 2: Antiplasmodial Activity of this compound Against Plasmodium falciparum

| Strain | IC50 (μg/mL) | Comparison with Chloroquine (CQ) |

|---|---|---|

| 3D7 (Chloroquine-sensitive) | 0.0049 | CQ: 0.06 |

| FCR-3 (Chloroquine-resistant) | 0.12 | CQ: >1.0 |

The data indicates that this compound is significantly more effective than chloroquine against the chloroquine-sensitive strain and retains substantial activity against the resistant strain .

The precise mechanisms underlying the biological activity of this compound are not fully elucidated; however, several hypotheses have emerged:

- Oxidative Stress Induction : It is believed that this compound induces oxidative stress in target cells, leading to cellular damage and death.

- Membrane Disruption : The compound may disrupt cellular membranes, compromising the integrity of bacterial and parasitic cells .

- Targeting Key Enzymes : Docking studies suggest that this compound interacts with dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis in Plasmodium falciparum .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in laboratory settings:

- Antibacterial Efficacy : In vitro studies demonstrated that this compound significantly inhibited the growth of multidrug-resistant Staphylococcus aureus strains.

- Antimalarial Potential : Comparative studies indicated that this compound's antiplasmodial activity was over 250-fold more potent than previously reported naphthoquinone derivatives .

Propriétés

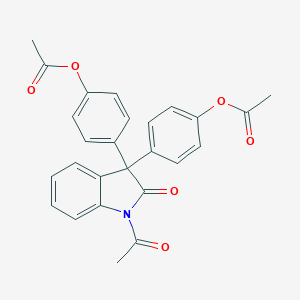

IUPAC Name |

[4-[1-acetyl-3-(4-acetyloxyphenyl)-2-oxoindol-3-yl]phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21NO6/c1-16(28)27-24-7-5-4-6-23(24)26(25(27)31,19-8-12-21(13-9-19)32-17(2)29)20-10-14-22(15-11-20)33-18(3)30/h4-15H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPGUEMQIAGJQSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=CC=CC=C2C(C1=O)(C3=CC=C(C=C3)OC(=O)C)C4=CC=C(C=C4)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2066434 | |

| Record name | 2H-Indol-2-one, 1-acetyl-3,3-bis[4-(acetyloxy)phenyl]-1,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18869-73-3 | |

| Record name | 1-Acetyl-3,3-bis[4-(acetyloxy)phenyl]-1,3-dihydro-2H-indol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18869-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Laxagetten 4,4'-diacetoxydiphenylpyridylemethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018869733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Indol-2-one, 1-acetyl-3,3-bis[4-(acetyloxy)phenyl]-1,3-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-Indol-2-one, 1-acetyl-3,3-bis[4-(acetyloxy)phenyl]-1,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-(1-acetyl-2-oxoindolin-3-ylidene)diphenyl di(acetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.747 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENISATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZHJ4JHL6HB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.